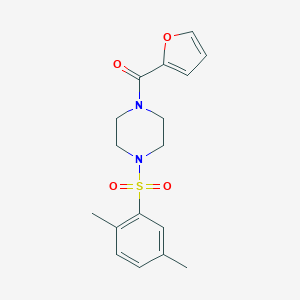
(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact withalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
Similar compounds have been shown to have an affinity for alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been subjects of comparative analysis, including in silico docking and molecular dynamics simulations, binding data together with adme calculations .
Result of Action
The activation or blockade of alpha1-adrenergic receptors, which similar compounds target, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Advantages and Limitations for Lab Experiments
The advantages of using (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone in lab experiments include its potent inhibitory activity against various enzymes, its cytotoxic activity against various cancer cell lines, and its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The limitations of using this compound in lab experiments include its high cost, its low solubility in water, and its potential toxicity.
Future Directions
For the research on (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone include the development of novel synthetic methods for the preparation of this compound, the elucidation of its mechanism of action, the optimization of its biological activity, and the evaluation of its toxicity and pharmacokinetic properties. The potential applications of this compound in various fields such as medicinal chemistry, drug discovery, and material science also warrant further investigation.
Synthesis Methods
Several methods have been reported in the literature for the synthesis of (4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone. One of the commonly used methods involves the reaction of 2,5-dimethylphenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine, followed by the reaction of the resulting intermediate with furan-2-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethylphenylsulfonyl piperazine with furan-2-carbaldehyde in the presence of a base such as sodium hydride. Both methods have been shown to yield high purity and yield of the target compound.
Scientific Research Applications
(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In material science, this compound has been used as a building block for the synthesis of various organic materials such as metal-organic frameworks and covalent organic frameworks.
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOGYQRMHEHLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

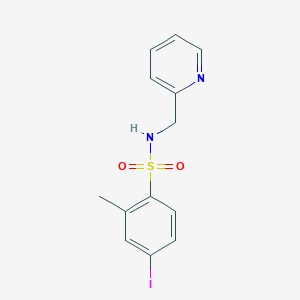
amine](/img/structure/B497399.png)

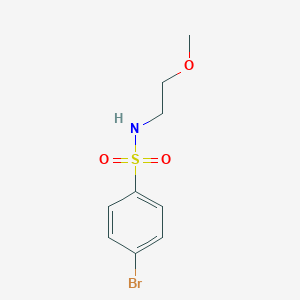
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)
![N-[(2-imino-4,6-dimethyl-2H-pyran-3-yl)carbonyl]urea](/img/structure/B497406.png)

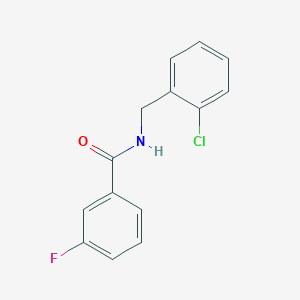
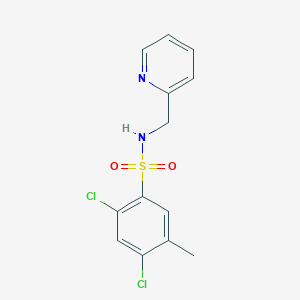
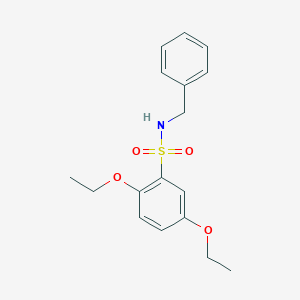

![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)

![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)